An In-depth Technical Guide to Tremorine Dihydrochloride: From Chemical Structure to Preclinical Tremor Induction Models
An In-depth Technical Guide to Tremorine Dihydrochloride: From Chemical Structure to Preclinical Tremor Induction Models
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
Tremorine dihydrochloride stands as a pivotal pharmacological tool in the field of neuroscience, particularly in the study of movement disorders. Its ability to reliably induce tremor and other Parkinsonian-like symptoms in animal models has made it an invaluable substance for investigating the pathophysiology of diseases like Parkinson's disease and for the preclinical screening of potential therapeutic agents. This guide provides a comprehensive technical overview of tremorine dihydrochloride, from its fundamental chemical properties to its application in established experimental protocols. The insights herein are designed to equip researchers with the foundational knowledge and practical understanding necessary to effectively and responsibly utilize this compound in their work.
Chemical and Physical Properties
Tremorine dihydrochloride is the salt form of tremorine, a potent cholinergic agent. The dihydrochloride salt enhances the compound's stability and solubility, making it more suitable for research applications.
The foundational structure of tremorine is 1,1'-(2-Butyne-1,4-diyl)bispyrrolidine.[1] As a tertiary amine, it possesses the ability to cross the blood-brain barrier, a critical feature for its central nervous system effects.[2]
| Property | Value | Source |
| IUPAC Name | 1,1'-(2-Butyne-1,4-diyl)bispyrrolidine dihydrochloride | |
| CAS Number | 300-68-5 | ChemIndex |
| Molecular Formula | C₁₂H₂₂Cl₂N₂ | ChemIndex |
| Molecular Weight | 265.22 g/mol | ChemIndex |
| Appearance | White to off-white solid | |
| Melting Point | Data not consistently available for the dihydrochloride salt. The methiodide derivative has a melting point of 239-240°C.[1] | DrugFuture |
| Solubility | Soluble in aqueous solutions. Specific solubility data for the dihydrochloride salt is not readily available. |
Pharmacology and Mechanism of Action
The pharmacological effects of tremorine are not direct but are mediated through its active metabolite, oxotremorine. This biotransformation is a key aspect of its mechanism of action.
Prodrug Metabolism
Upon administration, tremorine undergoes metabolic activation in the liver. This process involves the oxidation of one of the pyrrolidine rings to form the corresponding lactam, oxotremorine.[3] This conversion is essential for its pharmacological activity.
Muscarinic Receptor Agonism
Oxotremorine is a potent, non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[4] By mimicking the action of acetylcholine at these receptors in the central nervous system, oxotremorine leads to a state of cholinergic overstimulation. This hyperactivity within the cholinergic system is the primary driver of the physiological and behavioral effects observed after tremorine administration, including the characteristic tremors.[3]
Pharmacological Effects & Research Applications
The administration of tremorine dihydrochloride induces a range of centrally and peripherally mediated cholinergic effects. These effects are transient and dose-dependent, making it a controllable model for research purposes.
Central Nervous System Effects:
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Tremors: The most prominent effect is the induction of fine, persistent tremors, closely resembling those seen in Parkinson's disease.
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Ataxia and Spasticity: Difficulty with coordinated movement and muscle stiffness are also observed.[4]
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Hypothermia: A significant drop in body temperature is a consistent effect.
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Analgesia: Tremorine has been shown to have pain-relieving properties.
Peripheral Nervous System Effects:
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Salivation and Lacrimation: Increased production of saliva and tears.
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Bradycardia: A decrease in heart rate.
The primary research application of tremorine dihydrochloride is in the creation of an acute, reversible animal model of Parkinsonian tremor.[5] This model is instrumental for:
-
Screening Anti-Parkinsonian Drugs: Evaluating the efficacy of novel compounds in alleviating tremor.
-
Investigating Neurotransmitter Systems: Studying the complex interplay between cholinergic and other neurotransmitter systems, such as the dopaminergic system, in motor control.
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Understanding the Pathophysiology of Tremor: Elucidating the neural circuits and mechanisms underlying the generation of tremors.
Experimental Protocol for Induction of Tremors in Mice
The following protocol provides a generalized framework for inducing tremors in mice using tremorine dihydrochloride. Researchers should adapt this protocol based on their specific experimental goals, animal strain, and institutional guidelines.
Materials
-
Tremorine dihydrochloride
-
Sterile 0.9% saline solution
-
Male mice (e.g., C57BL/6 or BALB/c strains)
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Apparatus for tremor quantification (e.g., accelerometer-based system or a force transducer)
-
Data acquisition and analysis software
Procedure
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Animal Acclimatization: Acclimate mice to the experimental room for at least one hour before the experiment to minimize stress-induced variability.
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Drug Preparation: Prepare a fresh solution of tremorine dihydrochloride in sterile 0.9% saline. A typical concentration for a 10 mg/kg dose in a 25g mouse, with an injection volume of 0.1 mL, would be 2.5 mg/mL. Ensure the solution is fully dissolved.
-
Administration: Administer the tremorine dihydrochloride solution via intraperitoneal (i.p.) injection. A common dose range for inducing tremors in mice is 10-20 mg/kg.
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Observation and Recording: Immediately after injection, place the mouse in the recording apparatus. Tremors typically begin within 5-15 minutes and can last for 1-2 hours.
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Data Quantification: Record the tremor activity for a defined period (e.g., 30-60 minutes). Analyze the data to determine key parameters such as tremor frequency and amplitude.
Data Interpretation and Analysis
The severity of tremorine-induced tremor is dose-dependent.[1] Higher doses generally produce more intense and longer-lasting tremors.
| Dose of Tremorine (mg/kg, i.p.) | Expected Onset | Peak Effect | Expected Duration |
| 10 | 10-15 minutes | 20-30 minutes | ~1 hour |
| 15 | 5-10 minutes | 15-25 minutes | 1-1.5 hours |
| 20 | < 5 minutes | 10-20 minutes | >1.5 hours |
Note: This table is illustrative and actual values may vary depending on the mouse strain and experimental conditions.
Tremor quantification can be achieved through various methods. A common approach involves using a force transducer or an accelerometer to capture the animal's movements. The resulting signal can then be analyzed using a Fast Fourier Transform (FFT) to determine the power spectral density. This allows for the precise measurement of the peak tremor frequency (typically in the 10-15 Hz range for mice) and the total power of the tremor, which corresponds to its intensity.
Toxicology and Safety Information
Tremorine dihydrochloride is a potent pharmacological agent and should be handled with appropriate safety precautions. It is classified as a toxic substance. Overdose can lead to severe cholinergic crisis, characterized by excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as bradycardia and respiratory distress. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.
Conclusion
Tremorine dihydrochloride remains a cornerstone tool in the preclinical study of Parkinson's disease and other movement disorders. Its well-characterized mechanism of action, involving metabolic conversion to the muscarinic agonist oxotremorine, provides a reliable and reproducible model of cholinergic-induced tremor. By understanding its chemical properties, pharmacological profile, and the nuances of its application in animal models, researchers can continue to leverage this compound to gain deeper insights into the neurobiology of movement and to accelerate the development of novel therapeutics.
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